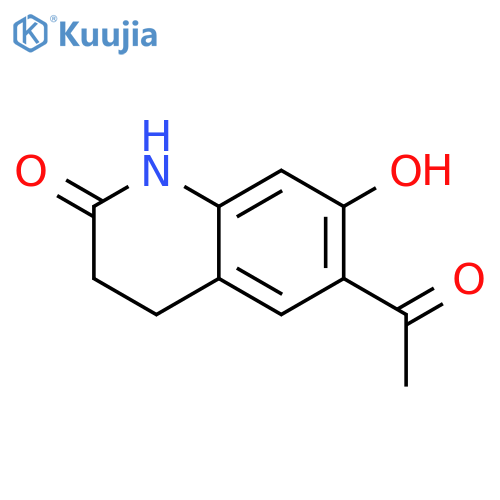Cas no 59864-91-4 (2(1H)-Quinolinone, 6-acetyl-3,4-dihydro-7-hydroxy-)

59864-91-4 structure
商品名:2(1H)-Quinolinone, 6-acetyl-3,4-dihydro-7-hydroxy-
CAS番号:59864-91-4
MF:C11H11NO3
メガワット:205.209943056107
CID:4057361
2(1H)-Quinolinone, 6-acetyl-3,4-dihydro-7-hydroxy- 化学的及び物理的性質
名前と識別子
-
- 2(1H)-Quinolinone, 6-acetyl-3,4-dihydro-7-hydroxy-
-
2(1H)-Quinolinone, 6-acetyl-3,4-dihydro-7-hydroxy- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-23346432-1.0g |
6-acetyl-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one |
59864-91-4 | 95% | 1.0g |
$0.0 | 2023-01-04 |
2(1H)-Quinolinone, 6-acetyl-3,4-dihydro-7-hydroxy- 関連文献
-
Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718
-
Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652
-
Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
-
Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457
59864-91-4 (2(1H)-Quinolinone, 6-acetyl-3,4-dihydro-7-hydroxy-) 関連製品
- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)
- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)
- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)
- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)
- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
